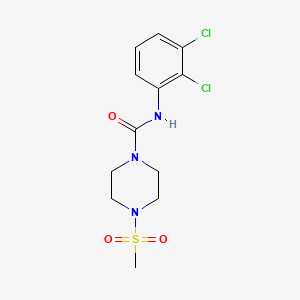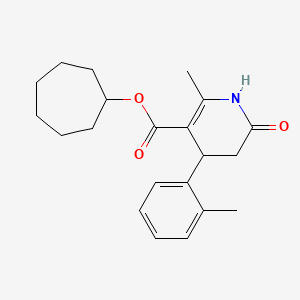![molecular formula C25H26N4O4S B4840440 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4840440.png)
9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole
Overview
Description
9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole, also known as EN9, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole exerts its effects by binding to and modulating the activity of various proteins and enzymes in the body. One of the key targets of 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole is the serine/threonine protein kinase AKT, which plays a critical role in regulating cell survival and proliferation. 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole has been shown to inhibit AKT activity, leading to the induction of apoptosis in cancer cells. 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole also modulates the activity of neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole has been shown to have a range of biochemical and physiological effects, depending on the target protein or enzyme it interacts with. In cancer cells, 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In neurons, 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole has been shown to modulate neurotransmitter release, leading to changes in synaptic activity. 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole has several advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate the activity of multiple targets. However, 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole, including the development of more efficient synthesis methods, the identification of additional target proteins and enzymes, and the testing of 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole in animal models of disease. 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole may also have potential applications in other fields, such as optoelectronics and catalysis, which should be explored in future research.
Scientific Research Applications
9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole has been studied for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In materials science, 9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole has been used as a building block for the synthesis of novel materials with unique electronic and optical properties.
properties
IUPAC Name |
9-ethyl-3-[[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-2-28-24-6-4-3-5-22(24)23-17-19(7-12-25(23)28)18-26-13-15-27(16-14-26)34(32,33)21-10-8-20(9-11-21)29(30)31/h3-12,17H,2,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREBVZYYPZHNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)

![8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4840384.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4840386.png)
![8-(3,5-dimethylphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4840408.png)

acetate](/img/structure/B4840420.png)
![4-bromo-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4840422.png)
![methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B4840424.png)
![2-[(4-bromophenyl)acetyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4840432.png)
![2-(4-chloro-3-nitrophenyl)-4-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4840441.png)
![3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4840447.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4840462.png)